4-Bromo-1-methoxyisoquinoline
Overview
Description
4-Bromo-1-methoxyisoquinoline is a heterocyclic aromatic compound with the molecular formula C10H8BrNO. It is a derivative of isoquinoline, where a bromine atom is substituted at the fourth position and a methoxy group at the first position.
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-1-methoxyisoquinoline are currently unknown. This compound is primarily used for research and development purposes .
Mode of Action
As a research compound, it may interact with various targets in the cell, leading to a range of potential effects .
Biochemical Pathways
Given its structure, it may interact with various enzymes and receptors, potentially influencing a variety of cellular processes .
Pharmacokinetics
As a research compound, its bioavailability and pharmacokinetic profile would depend on the route of administration and the specific experimental conditions .
Result of Action
As a research compound, its effects would likely depend on the specific experimental conditions and the biological system in which it is used .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound . .
Biochemical Analysis
Biochemical Properties
4-Bromo-1-methoxyisoquinoline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and these enzymes can lead to the modulation of enzyme activity, affecting the metabolic pathways in which these enzymes are involved . Additionally, this compound may interact with other biomolecules such as nucleic acids, influencing their stability and function.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for regulating cell growth, differentiation, and apoptosis. By modulating the activity of this pathway, this compound can impact gene expression and cellular metabolism . Furthermore, this compound has been observed to affect the expression of certain genes involved in cell cycle regulation, thereby influencing cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes . This interaction can result in changes in the metabolic activity of the cell, affecting the overall cellular function. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is relatively high when stored under appropriate conditions, such as sealed in a dry environment at room temperature . Its degradation can occur over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound in specific tissues, leading to cellular damage and dysfunction . Threshold effects have also been noted, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation of the compound, leading to the formation of various metabolites. The interaction with these enzymes can also affect the metabolic flux, altering the levels of other metabolites in the cell. Additionally, this compound may interact with cofactors such as NADPH, influencing the overall metabolic activity of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake of the compound into cells, where it can accumulate in specific compartments. The distribution of this compound is influenced by its chemical properties, such as lipophilicity, which affects its ability to cross cellular membranes. Once inside the cell, the compound can interact with various biomolecules, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been observed to localize in the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other proteins involved in metabolic processes . The localization is likely mediated by specific targeting signals or post-translational modifications that direct the compound to these organelles. The accumulation of this compound in these compartments can lead to localized effects on cellular metabolism and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methoxyisoquinoline typically involves the bromination of 1-methoxyisoquinoline. One common method is the use of bromine in nitrobenzene as a solvent, which facilitates the selective bromination at the fourth position . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-bromoisoquinoline is reacted with methoxyboronic acid under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using bromine or other brominating agents in suitable solvents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-methoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: The compound can be reduced to form 4-bromo-1-hydroxyisoquinoline.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted isoquinolines.
- Oxidation reactions produce quinoline derivatives.
- Reduction reactions result in hydroxyisoquinoline derivatives .
Scientific Research Applications
4-Bromo-1-methoxyisoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
4-Bromoisoquinoline: Lacks the methoxy group, making it less versatile in certain reactions.
1-Methoxyisoquinoline: Lacks the bromine atom, affecting its reactivity and applications.
4-Bromo-1-hydroxyisoquinoline: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness: The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
4-bromo-1-methoxyisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-8-5-3-2-4-7(8)9(11)6-12-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMVHRXGXCDQEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C2=CC=CC=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647224 | |
Record name | 4-Bromo-1-methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
746668-73-5 | |
Record name | 4-Bromo-1-methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1-methoxyisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 4-Bromo-1-methoxyisoquinoline in the context of the provided research?
A1: The research article highlights the use of this compound as a key starting material for synthesizing 4-substituted 1(2H)-isoquinolinones. [] This compound undergoes alkyllithium exchange to form a monolithium anion, which can then be reacted with various electrophiles. Subsequent hydrolysis of the resulting product yields the desired 4-substituted 1(2H)-isoquinolinones. [] This method offers a versatile route to access a range of 4-substituted 1(2H)-isoquinolinones with potential applications in medicinal chemistry and materials science.
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